molecular formula C23H19FN2O2 B11566923 5-(2-Fluorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(2-Fluorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11566923
M. Wt: 374.4 g/mol
InChI Key: UPFAZVRPKZDUQP-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This specific compound features a pyrazolo[1,5-c][1,3]benzoxazine core, which is a fused ring system combining pyrazole and benzoxazine moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrazole Ring: Starting with a suitable precursor, such as a hydrazine derivative, the pyrazole ring can be formed through cyclization reactions.

    Introduction of the Benzoxazine Moiety: The benzoxazine ring can be introduced via condensation reactions involving phenolic compounds and amines.

    Substitution Reactions: The fluorophenyl and methoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic agent due to its unique structural features.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
  • 5-(2-Chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
  • 5-(2-Fluorophenyl)-2-(4-hydroxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Uniqueness

The uniqueness of 5-(2-Fluorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. The presence of both fluorophenyl and methoxyphenyl groups can influence its reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C23H19FN2O2

Molecular Weight

374.4 g/mol

IUPAC Name

5-(2-fluorophenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C23H19FN2O2/c1-27-16-12-10-15(11-13-16)20-14-21-18-7-3-5-9-22(18)28-23(26(21)25-20)17-6-2-4-8-19(17)24/h2-13,21,23H,14H2,1H3

InChI Key

UPFAZVRPKZDUQP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=CC=C5F

Origin of Product

United States

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